Regioisomer Differentiation: 2-Sulfonic Acid is Not the Major Product in Standard Sulfonation
Standard electrophilic sulfonation of 1H-pyrrole with a sulfur trioxide-pyridine complex predominantly yields the 3-sulfonic acid regioisomer (1H-pyrrole-3-sulfonic acid), not the 2-sulfonic acid derivative [1]. This indicates that the 2-isomer is the kinetically controlled, minor product. A specific synthetic route employing triphenylphosphine-sulfur trioxide (Ph₃PSO₃) in pyridine is required to obtain the 2-isomer, achieving a yield of 42% .
| Evidence Dimension | Regioisomer formation under electrophilic sulfonation |
|---|---|
| Target Compound Data | 1H-pyrrole-2-sulfonic acid (minor product); isolated yield of 42% using Ph₃PSO₃/pyridine |
| Comparator Or Baseline | 1H-pyrrole-3-sulfonic acid (major product) from SO₃-pyridine sulfonation |
| Quantified Difference | 3-isomer is the major product; 2-isomer yield is 42% under optimized alternative conditions |
| Conditions | SO₃-pyridine complex for 3-isomer; Ph₃PSO₃ in pyridine for 2-isomer |
Why This Matters
Procurement of the specific 2-sulfonic acid isomer is essential for projects requiring this regioisomer, as it is not the default product of standard sulfonation protocols.
- [1] Lubell, W. D., St-Cyr, D. J., Dufour-Gallant, J., Hopewell, R., Boutard, N., Kassem, T., Dörr, A., & Zelli, R. (2013). Science of Synthesis Knowledge Updates, (1), 343. DOI: 10.1055/sos-SD-109-00312. View Source
